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2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile
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Overview
Description
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is an organic compound with the molecular formula C9H11BrN2S. This compound is characterized by the presence of a bromothiophene ring, an ethylamino group, and an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)acetonitrile
- N-(2-(((5-Bromothiophen-2-yl)methyl)amino)ethyl)acetamide
- Methyl 2-(5-bromothiophen-2-yl)acetate
Uniqueness
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Biological Activity
2-(((5-Bromothiophen-2-yl)methyl)(ethyl)amino)acetonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromothiophene moiety and a nitrile functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.
The molecular formula of this compound is C9H11BrN2S, with a molecular weight of 259.17 g/mol. The compound features a bromine atom at the 5-position of the thiophene ring, which enhances its reactivity and potential interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the bromothiophene structure with an ethylamino group and a nitrile group. The synthetic route may vary, but it generally includes:
- Formation of the thiophene ring .
- Bromination at the 5-position .
- Alkylation to introduce the ethylamino moiety .
- Nitrilation to form the acetonitrile group .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the bromine atom may facilitate interactions with nucleophilic sites in microbial cells, potentially leading to novel pharmacological effects.
Anti-inflammatory Effects
Research indicates that derivatives of thiophene compounds can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests that this compound could possess anti-inflammatory properties through similar mechanisms involving inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 inhibition .
Case Studies
Properties
Molecular Formula |
C9H11BrN2S |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl-ethylamino]acetonitrile |
InChI |
InChI=1S/C9H11BrN2S/c1-2-12(6-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3 |
InChI Key |
UGXVMHBCVJZFRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)CC1=CC=C(S1)Br |
Origin of Product |
United States |
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